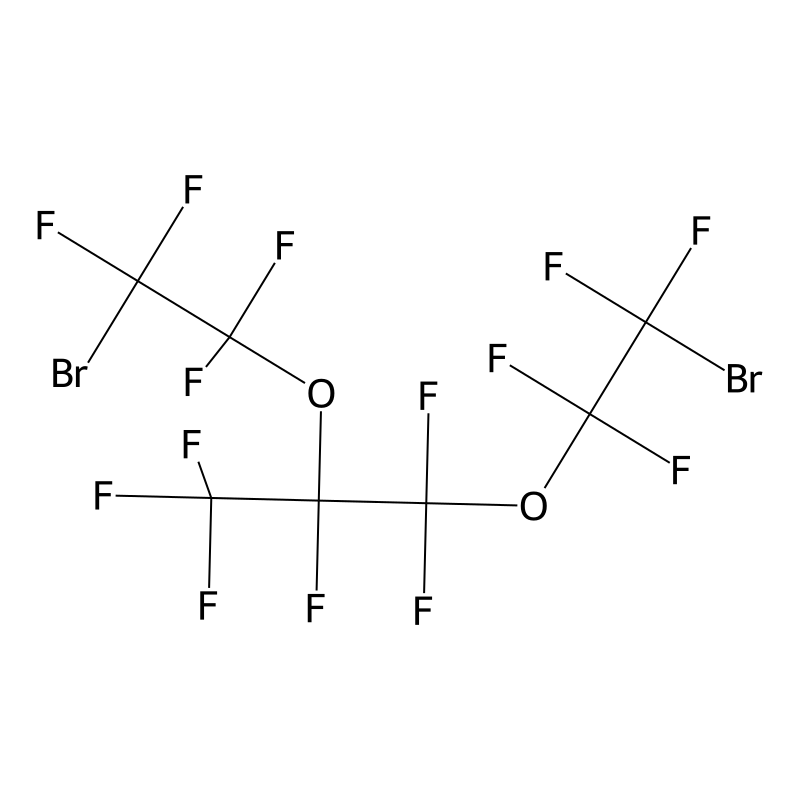

Perfluoro-1,2-bis(2-bromoethoxy)propane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Material Science Research

Perfluoro-1,2-bis(2-bromoethoxy)propane due to its unique chemical properties, may be of interest for research in material science applications such as the development of novel fire retardants or lubricants Perfluoro-1,2-bis(2-bromoethoxy)propane source: .

Perfluoro-1,2-bis(2-bromoethoxy)propane is a fluorinated organic compound with the molecular formula . This compound features two bromoethoxy groups attached to a perfluorinated propane backbone, which grants it unique chemical properties such as high thermal stability and resistance to various

- Substitution Reactions: The bromoethoxy groups can be replaced by other functional groups, such as hydroxyl or amino groups. Common reagents for these reactions include nucleophiles like sodium hydroxide or ammonia under mild conditions.

- Reduction Reactions: The bromine atoms can be reduced to form hydroxy or alkoxy derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: The compound can undergo oxidation to yield perfluorinated carboxylic acids or other oxidized derivatives, typically using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

The synthesis of Perfluoro-1,2-bis(2-bromoethoxy)propane typically involves the reaction of perfluorinated propane with 2-bromoethanol under controlled conditions. This process often requires the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the bromoethoxy groups. Key factors in the synthesis include:

- Temperature and Pressure Control: Maintaining specific conditions is crucial for achieving high yields and purity.

- Industrial Production Techniques: In large-scale production, continuous flow processes and advanced purification techniques like distillation and chromatography are employed to ensure high-purity products suitable for various applications .

Perfluoro-1,2-bis(2-bromoethoxy)propane has several applications across different industries:

- Surfactants: Its unique properties make it effective as a surfactant in various formulations.

- Specialty Chemicals: It is used in the development of specialty chemicals due to its stability and reactivity.

- Pharmaceuticals: Potentially utilized as a drug delivery agent due to its ability to interact with biological molecules.

Perfluoro-1,2-bis(2-bromoethoxy)propane can be compared with several similar compounds that share structural features but differ in certain aspects:

| Compound Name | Key Differences |

|---|---|

| Perfluoro-1,2-bis(2-chloroethoxy)propane | Contains chlorine instead of bromine |

| Perfluoro-1,2-bis(2-iodoethoxy)propane | Contains iodine atoms |

| Perfluoro-1,2-bis(2-fluoroethoxy)propane | Fluorine replaces bromine |

Uniqueness

The uniqueness of Perfluoro-1,2-bis(2-bromoethoxy)propane lies in its bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions compared to its chlorinated or iodinated counterparts. Its high thermal stability and resistance to degradation enhance its value for industrial applications .